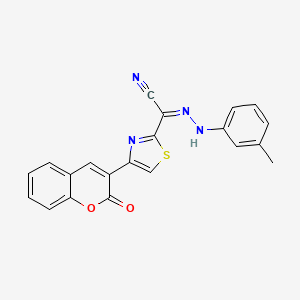
(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a chromenyl group, a thiazole ring, and a carbohydrazonoyl cyanide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thioamides.
Carbohydrazonoyl Cyanide Introduction: The final step involves the reaction of the thiazole intermediate with m-tolyl hydrazine and cyanogen bromide under controlled conditions to introduce the carbohydrazonoyl cyanide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups within the chromenyl and carbohydrazonoyl cyanide moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide serves as a versatile intermediate for the construction of more complex molecules.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine
Due to its potential biological activity, this compound could be explored for therapeutic applications, including as a lead compound for the development of new pharmaceuticals.
Industry
In material science, the compound might be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide: Similar structure with a para-tolyl group instead of a meta-tolyl group.
(Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(phenyl)thiazole-2-carbohydrazonoyl cyanide: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
The presence of the meta-tolyl group in (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide may confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
(2Z)-N-(3-methylanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c1-13-5-4-7-15(9-13)24-25-17(11-22)20-23-18(12-28-20)16-10-14-6-2-3-8-19(14)27-21(16)26/h2-10,12,24H,1H3/b25-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNFERDKRZJGJ-UQQQWYQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
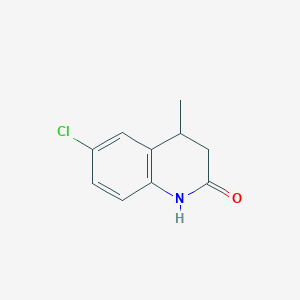
![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)
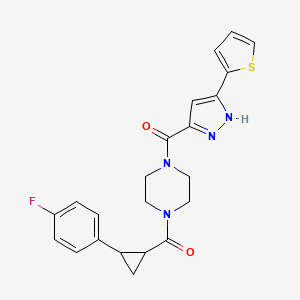
amino}-4,4-dimethylpentanoic acid](/img/structure/B2809371.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2809372.png)
![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)
![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)
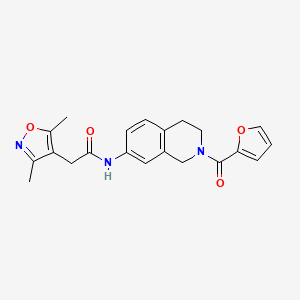
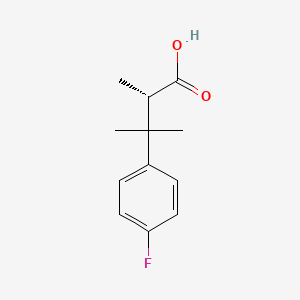
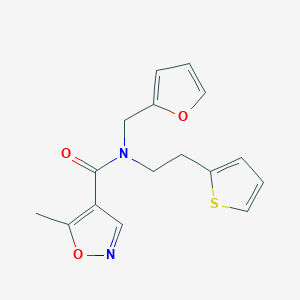
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide](/img/structure/B2809386.png)
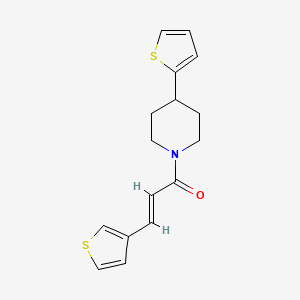
![1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2809388.png)
